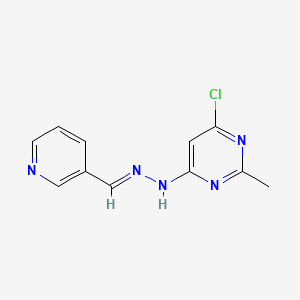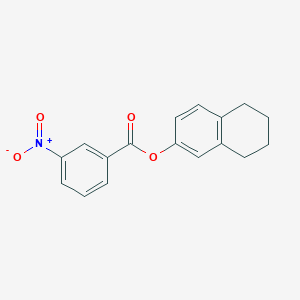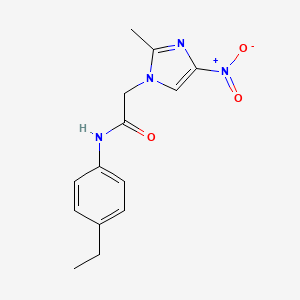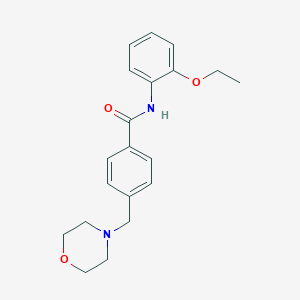
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CL-316243, is a synthetic compound that is widely used in scientific research. It is a selective agonist of the beta-3 adrenergic receptor, which is primarily found in adipose tissue. This receptor plays a crucial role in regulating energy expenditure and thermogenesis, making CL-316243 a valuable tool for studying metabolism and obesity.
作用機序
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP in adipose tissue stimulate the breakdown of stored fat, leading to increased energy expenditure and thermogenesis.
Biochemical and Physiological Effects
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to increase energy expenditure, reduce body weight, and improve glucose tolerance. It has also been shown to increase the expression of genes involved in thermogenesis and fatty acid oxidation.
実験室実験の利点と制限
One of the main advantages of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other adrenergic receptors. However, one limitation of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively short half-life, which can make it difficult to maintain stable levels in animal models.
将来の方向性
There are many potential future directions for research involving nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of novel therapeutics for obesity and related metabolic disorders based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of the beta-3 adrenergic receptor in other tissues and physiological processes, such as the regulation of cardiac function and blood pressure. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
合成法
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized using a variety of methods. One common approach involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with nicotinaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively used in scientific research to investigate the function of the beta-3 adrenergic receptor. Studies have shown that nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can increase energy expenditure and promote weight loss in animal models, making it a potential therapeutic target for obesity and related metabolic disorders.
特性
IUPAC Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c1-8-15-10(12)5-11(16-8)17-14-7-9-3-2-4-13-6-9/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPEPHYDABPRP-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)

![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)



![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)